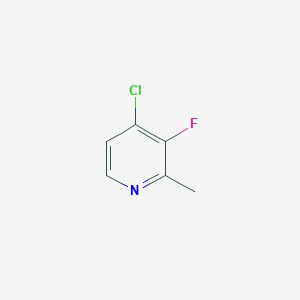

4-Chloro-3-fluoro-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKONHJYDMVSGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595852 | |

| Record name | 4-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195251-01-4 | |

| Record name | 4-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-methylpyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties, metabolic stability, and ability to form specific intermolecular interactions make them invaluable scaffolds in the development of novel pharmaceuticals and functional materials. 4-Chloro-3-fluoro-2-methylpyridine, a member of this important class of compounds, presents a compelling case for in-depth physical characterization. Its specific substitution pattern—a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring—suggests a nuanced interplay of steric and electronic effects that dictate its behavior in both chemical reactions and biological systems.

This technical guide provides a comprehensive overview of the physical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a deeper understanding of the experimental methodologies used to determine these properties, the rationale behind these techniques, and the implications of the data for research and development. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide will leverage high-quality predicted data and established scientific principles to provide a robust and practical resource.

Core Physical and Chemical Properties

A foundational understanding of a molecule's physical properties is paramount for its successful application in any research or development endeavor. These properties govern its behavior in various environments, from dissolution in a reaction solvent to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are exact, a significant portion of the following data is derived from computational predictions, which provide a reliable estimate in the absence of extensive experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2][3] |

| CAS Number | 1195251-01-4 | [1][2][3][4] |

| Appearance | Colorless Liquid | [3] |

| Predicted Boiling Point | 155.9 ± 35.0 °C | [2] |

| Predicted Density | 1.264 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.95 ± 0.10 | [2] |

| Predicted LogP | 2.18 | [2] |

| Predicted Polar Surface Area (PSA) | 12.89 Ų | [2] |

In-Depth Discussion of Properties

Molecular Weight and Formula: The exact molecular formula, C₆H₅ClFN, and molecular weight of 145.56 g/mol are fundamental constants derived from the atomic composition of the molecule.[1][2][3] These values are critical for stoichiometric calculations in chemical synthesis and for mass spectrometry analysis.

Physical State: this compound is described as a colorless liquid at standard temperature and pressure.[3] This indicates that its melting point is below ambient temperature.

Boiling Point: The predicted boiling point of 155.9 ± 35.0 °C suggests that this compound is relatively volatile and can be purified by distillation under atmospheric or reduced pressure.[2] The boiling point is a critical parameter for purification, handling, and storage, as it dictates the temperature at which the liquid transitions into the gaseous phase.

Density: The predicted density of 1.264 ± 0.06 g/cm³ indicates that this compound is denser than water.[2] This is a crucial piece of information for solvent extraction procedures, as it will determine which layer is the organic phase.

pKa: The predicted pKa of 2.95 ± 0.10 reflects the basicity of the pyridine nitrogen.[2] The presence of electron-withdrawing halogen substituents (chlorine and fluorine) is expected to decrease the basicity of the pyridine ring compared to unsubstituted pyridine (pKa ≈ 5.2).[5] This property is of paramount importance in drug development, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

LogP: The predicted octanol-water partition coefficient (LogP) of 2.18 suggests that this compound has a moderate degree of lipophilicity.[2] This is a key determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes and its distribution in the body.

Experimental Methodologies for Physical Property Determination

To ensure scientific integrity, it is crucial to understand the experimental methods used to determine these physical properties. The following sections detail the standard protocols for characterizing a novel compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] A precise determination of the boiling point is not only a key descriptor of the compound but also an indicator of its purity; pure compounds typically exhibit a sharp boiling point, whereas impurities will lead to a boiling point range.[8]

A common and effective method for determining the boiling point of a small sample of liquid is the Thiele tube method.[9]

Step-by-Step Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[10]

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the sample.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9] The thermometer bulb and the sample should be positioned at the same level.

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and confirming the identity of a chemical compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Predicted Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, fluoro, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be affected by the electronegativity of the attached atoms, with carbons bonded to chlorine and fluorine appearing at different chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds.[12] It provides a direct observation of the fluorine atom and its coupling to neighboring protons and carbons, which can be crucial for confirming the regiochemistry of the substitution pattern.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon.

-

¹⁹F NMR: A one-dimensional fluorine NMR experiment is acquired.

-

2D NMR: To unambiguously assign all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish connectivity between protons and carbons.

-

Caption: General Workflow for NMR-based Structural Characterization.

Safety and Handling

Given the halogenated and heterocyclic nature of this compound, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following hazards should be considered.

Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [14]

-

Causes skin and eye irritation. [14]

-

May cause respiratory irritation. [14]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2]

Conclusion

This compound is a compound of significant interest for its potential applications in drug discovery and materials science. This in-depth technical guide has provided a comprehensive overview of its key physical properties, drawing upon high-quality predicted data and established scientific principles. While a full experimental characterization remains to be published, the methodologies and theoretical framework presented here offer a solid foundation for researchers and scientists working with this and related molecules. A thorough understanding of these physical properties is the first and most critical step towards unlocking the full potential of this promising chemical entity.

References

- April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes.

-

This compound - LookChem. [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University. [Link]

-

• SAFETY DATA SHEET - Sigma-Aldrich. [Link]

-

• SAFETY DATA SHEET - Sigma-Aldrich. [Link]

-

Showing Compound 4-Methylpyridine (FDB004424) - FooDB. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

This compound (C6H5ClFN) - PubChemLite. [Link]

-

(PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) - ResearchGate. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. [Link]

-

2-Methylpyridine - Wikipedia. [Link]

-

6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. [Link]

-

Boiling Point Determination (Repaired) | PDF - Scribd. [Link]

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. [Link]

-

¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region... - ResearchGate. [Link]

-

4-chloro-3-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N) - PubChemLite. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

-

Pyridine - Solubility of Things. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Determination of melting and boiling points. [Link]

-

Solvent - Wikipedia. [Link]

- CN105085378A - Synthetic method of 4-(chloromethyl)

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google P

-

4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem. [Link]

-

Pyridine - chemeurope.com. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. [Link]

Sources

- 1. This compound | 1195251-01-4 | VXB25101 [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1195251-01-4 [chemicalbook.com]

- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylpyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the structure of numerous therapeutic agents. Its versatility is immensely amplified through substitution, with halogenation playing a particularly pivotal role in modulating the physicochemical and pharmacological properties of drug candidates. The strategic incorporation of chlorine and fluorine atoms can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. This guide focuses on a specific, highly functionalized pyridine derivative: 4-Chloro-3-fluoro-2-methylpyridine (CAS Number: 1195251-01-4 ). This compound has emerged as a valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of a chloro, fluoro, and methyl group on the pyridine ring offers a versatile platform for synthetic chemists to construct complex molecular architectures with desirable drug-like properties.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1195251-01-4 | [1] |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | ~156 °C (Predicted) | N/A |

| Density | ~1.26 g/cm³ (Predicted) | N/A |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the upfield region, typically around 2.3-2.6 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit coupling with the fluorine atom (¹⁹F-¹³C coupling).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 145. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z = 147 with about one-third the intensity of the M+ peak is expected, confirming the presence of a single chlorine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.

Synthesis of this compound: A Proposed Experimental Protocol

A definitive, step-by-step synthesis for this compound is not widely published in peer-reviewed literature. However, based on established synthetic methodologies for related halogenated pyridines, a plausible and efficient route can be proposed. The following protocol is a conceptualized, self-validating system grounded in well-understood organic chemistry principles, such as the chlorination of pyridones.[2]

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

-

Nitration of 2-Methyl-3-fluoropyridine:

-

To a stirred solution of 2-methyl-3-fluoropyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product, 3-fluoro-2-methyl-4-nitropyridine.

-

The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

-

-

Reduction of the Nitro Group:

-

The 3-fluoro-2-methyl-4-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric or slightly elevated pressure.

-

Upon completion of the reaction (monitored by TLC or the cessation of hydrogen uptake), the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield 4-amino-3-fluoro-2-methylpyridine.

-

-

Sandmeyer Reaction for Chlorination:

-

The 4-amino-3-fluoro-2-methylpyridine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.

-

The reaction is allowed to warm to room temperature and stirred for several hours, during which nitrogen gas will evolve.

-

The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product as a colorless to light yellow liquid.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate for introducing a substituted pyridine moiety into larger molecules, a common strategy in the development of kinase inhibitors.[3][4] The chlorine atom at the 4-position provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]

The Suzuki-Miyaura Coupling Reaction:

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the chlorine atom can be coupled with a variety of boronic acids or boronate esters to introduce diverse aryl or heteroaryl groups.

Sources

- 1. This compound | 1195251-01-4 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

4-Chloro-3-fluoro-2-methylpyridine molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylpyridine: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine scaffolds are foundational building blocks for creating a vast array of complex and biologically active molecules.[1][2] Among these, halogenated pyridines offer unique chemical handles and physicochemical properties that are highly sought after by researchers. This guide provides a comprehensive technical overview of this compound, a versatile intermediate whose strategic placement of chloro, fluoro, and methyl groups imparts distinct reactivity and utility.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core molecular characteristics, plausible synthetic strategies, key applications in synthetic chemistry, and robust analytical protocols for this compound, grounding all technical claims in authoritative data.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the structural and physicochemical characteristics of this compound.

Molecular Structure and Identifiers

The compound, with the IUPAC name this compound, is a pyridine ring substituted at the 2, 3, and 4 positions. The presence of two different halogen atoms (chlorine and fluorine) on the aromatic ring makes it a valuable and reactive intermediate for further chemical modification.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1195251-01-4 | [3][4][5] |

| Molecular Formula | C₆H₅ClFN | [4][6][7] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=NC=CC(=C1F)Cl | [4][6][7] |

| InChIKey | QKONHJYDMVSGAL-UHFFFAOYSA-N |[4][6] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The data below, largely derived from predictive models, provides a crucial baseline for laboratory use.

Table 2: Physicochemical & Predicted Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 145.56 g/mol | [3][7] |

| Exact Mass | 145.0094550 Da | [4][8] |

| Appearance | Colourless Liquid | [3] |

| Predicted Boiling Point | 155.9 ± 35.0 °C | [4] |

| Predicted Density | 1.264 ± 0.06 g/cm³ | [4] |

| Predicted LogP | 2.18 | [4][7] |

| Predicted pKa | 2.95 ± 0.10 | [4] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4] |

| Predicted CCS ([M+H]⁺) | 121.1 Ų |[6] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic routes for this compound are not widely published, a plausible pathway can be designed based on established transformations of pyridine derivatives. The logic involves sequential, regioselective installation of the required functional groups.

Proposed Synthetic Pathway

A logical approach begins with a readily available starting material, such as 2-methylpyridine (α-picoline), and proceeds through halogenation steps. The introduction of fluorine and chlorine onto the pyridine ring requires careful selection of reagents and conditions to control regioselectivity. A common strategy for introducing fluorine is via a Sandmeyer-type reaction on an aminopyridine intermediate.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 3-Amino-2-methylpyridine is a logical precursor because the amino group can be readily converted to a wide range of functionalities.

-

Fluorination: The Balz-Schiemann reaction (diazotization with NaNO₂/HBF₄ followed by thermal decomposition) or a related Sandmeyer-type reaction is a classic and reliable method for installing a fluorine atom onto an aromatic ring at the position of a former amino group.[2]

-

Chlorination: The subsequent chlorination must be regioselective. The fluorine atom at position 3 is an ortho, para-director. Directing the electrophilic chlorine atom to the C4 position can be achieved using reagents like N-Chlorosuccinimide (NCS) under conditions that favor substitution at the para position relative to the activating methyl group and ortho to the fluorine.

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules. Its unique substitution pattern is a key asset in medicinal chemistry.

The Role of Halogenated Pyridines as Pharmacophores

Chlorine and fluorine atoms profoundly influence the properties of a drug candidate.[9]

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: The high electronegativity of fluorine allows it to form potent hydrogen bonds and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.

-

Membrane Permeability: The lipophilicity introduced by the chlorine atom (as indicated by the positive LogP value) can improve a molecule's ability to cross cellular membranes.

Utility in Cross-Coupling Reactions

The chlorine atom at the C4 position serves as a reliable "handle" for palladium-catalyzed cross-coupling reactions. This enables the modular and efficient construction of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce diverse molecular fragments at this position, allowing for the rapid generation of compound libraries for screening and lead optimization.[2]

Caption: General scheme of a Suzuki coupling reaction utilizing the title compound.

Analytical & Quality Control Protocols

Ensuring the identity and purity of a chemical intermediate is critical for the reproducibility of experiments and the quality of the final product. The following section outlines a self-validating protocol for the analysis of this compound.

Purity and Identity Verification by HPLC-MS

This protocol combines High-Performance Liquid Chromatography (HPLC) for separation and purity assessment with Mass Spectrometry (MS) for identity confirmation.

Methodology Rationale:

-

Column: A C18 reversed-phase column is chosen due to the compound's moderate lipophilicity (LogP ≈ 2.18).

-

Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is standard for ensuring good peak shape and promoting ionization for MS detection.

-

Detection: UV detection is suitable as the pyridine ring is a chromophore. Electrospray Ionization (ESI) in positive mode is selected for MS, as the pyridine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock 1:1000 with a 50:50 mixture of acetonitrile:water to a final concentration of 1 µg/mL.

-

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC or UPLC system.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detector: Diode Array Detector (DAD), scan 210-400 nm, monitor at 254 nm.

-

MS Detector: Quadrupole Mass Spectrometer with ESI source.

-

MS Mode: Positive Ion Mode.

-

Scan Range: m/z 50-300.

-

-

Data Analysis (Self-Validation):

-

Purity Assessment: Integrate the peak area of the main component in the UV chromatogram (at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A pure sample should exhibit a single major peak.

-

Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. Confirm the presence of the [M+H]⁺ ion at m/z 146.0167 (calculated for C₆H₆ClFN⁺). The observed mass should be within a 5 ppm tolerance of the calculated exact mass for high-resolution MS.

-

Conclusion

This compound is more than a simple chemical; it is a highly functionalized building block engineered for versatility. Its molecular structure provides multiple avenues for synthetic elaboration, while its halogen substituents offer a powerful means to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. The robust analytical methods available for its characterization ensure high quality and reproducibility in its application. For researchers in drug discovery and materials science, this compound represents a valuable tool for accessing novel chemical space and accelerating the development of next-generation molecules.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-2-fluoropyridine. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5ClFN). Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Institutes of Health. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Institutes of Health. Retrieved from [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 1195251-01-4 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-fluoro-2-methylpyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-3-fluoro-2-methylpyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting critical spectroscopic data. By integrating established analytical principles with field-proven insights, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical entity.

Introduction to this compound

This compound (CAS No. 1195251-01-4) is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, offers multiple reaction sites for further chemical modification. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for sample handling, storage, and the selection of appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 1195251-01-4 | |

| Molecular Formula | C₆H₅ClFN | |

| Molecular Weight | 145.56 g/mol | |

| Appearance | Colorless Liquid | |

| Storage Temperature | 2-8°C under inert atmosphere |

Safety and Handling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment. The chemical shift (δ), coupling constants (J), and signal integration are the key parameters obtained from an NMR spectrum.

Experimental Protocol: NMR Analysis

The following is a generalized protocol for acquiring high-resolution NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively simple residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

Diagram: Workflow for NMR Spectroscopic Analysis

Caption: A generalized workflow for obtaining and processing NMR data.

Predicted Spectral Data and Interpretation

While experimental spectra for this compound are not publicly available, predictions based on empirical data and computational models can provide valuable insights.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons: Two doublets are expected for the two protons on the pyridine ring. The coupling between these protons (⁴JHH) will be small. Additionally, coupling to the fluorine atom (JHF) will further split these signals.

-

Methyl Protons: A singlet is expected for the methyl group, which may show a small long-range coupling to the fluorine atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the nitrogen atom in the ring. The signals for carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.

¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum will show a single resonance. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. In a proton-coupled spectrum, this signal would be split by the nearby aromatic protons.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Theoretical Principles

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds.

Sample Preparation:

-

GC-MS: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

Data Acquisition:

-

EI (typically with GC-MS): The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

ESI (typically with LC-MS): The sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, ions are released. This is a "soft" ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺.

Diagram: Workflow for Mass Spectrometric Analysis

Caption: A generalized workflow for obtaining and interpreting mass spectrometry data.

Predicted Spectral Data and Interpretation

The predicted mass spectral data for this compound is summarized in Table 2.

| Adduct | Predicted m/z |

| [M]⁺ | 145.00891 |

| [M+H]⁺ | 146.01674 |

| [M+Na]⁺ | 167.99868 |

| Source: PubChem[3] |

Interpretation: The molecular ion peak (M⁺) in an EI spectrum would be expected at an m/z of approximately 145. A key feature would be the isotopic pattern of the chlorine atom: a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide (HCN) from the pyridine ring. In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 146.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.

Theoretical Principles

Different types of chemical bonds (e.g., C-H, C=C, C-N, C-Cl, C-F) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed in wavenumbers, cm⁻¹).

Experimental Protocol: FT-IR Analysis

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer. An Attenuated Total Reflectance (ATR) accessory is often used for liquid samples.

Sample Preparation:

-

Neat Liquid (with ATR): Place a drop of the neat liquid sample directly onto the ATR crystal.

-

Thin Film (for volatile liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Spectral Data and Interpretation

While an experimental IR spectrum for this compound is not available, the expected absorption bands can be predicted based on the functional groups present. For comparison, the IR spectrum of the isomer 6-Chloro-3-fluoro-2-methylpyridine has been reported.[4]

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methyl group) |

| 1600-1450 | C=C and C=N ring stretching |

| 1450-1350 | C-H bending (methyl group) |

| 1250-1000 | C-F stretch |

| 800-600 | C-Cl stretch |

The exact positions of these bands will be influenced by the electronic effects of the substituents and their positions on the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Theoretical Principles

When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

Experimental Protocol: UV-Vis Analysis

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.1 and 1.0 absorbance units.

-

Fill a quartz cuvette with the sample solution.

-

Fill a matched reference cuvette with the pure solvent.

Data Acquisition:

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan a range of wavelengths, typically from 200 to 400 nm for a compound of this type.

-

The instrument will record the absorbance of the sample as a function of wavelength.

Expected Spectral Data and Interpretation

For substituted pyridines, electronic transitions such as n → π* and π → π* are expected.[5] The UV-Vis spectrum of this compound is expected to show one or more strong absorption bands in the 200-300 nm range, characteristic of the substituted pyridine ring system. The exact λ_max values and molar absorptivities will depend on the solvent used due to solvatochromic effects.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach to unambiguously determine its structure and purity. While experimental data is not widely available in the public domain, this guide provides the theoretical framework and practical protocols for researchers to acquire and interpret the necessary NMR, MS, IR, and UV-Vis spectra. The predicted data and interpretations herein serve as a valuable reference for scientists working with this and related heterocyclic compounds, ensuring the integrity and quality of their research in drug discovery and development.

References

-

PubChem. This compound. [Link]

-

University of California, Davis. 19Flourine NMR. [Link]

-

LookChem. This compound. [Link]

-

NIST WebBook. Pyridine, 2-chloro-. [Link]

-

ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

-

PubChem. 6-Chloro-3-fluoro-2-methylpyridine. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-3-fluoro-2-methylpyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-3-fluoro-2-methylpyridine, a substituted heteroaromatic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned spectrum, this document serves as a predictive guide, meticulously detailing the theoretical chemical shifts and coupling constants. The principles outlined herein are grounded in foundational NMR theory and empirical data from analogous structures, providing a robust framework for the structural elucidation of this and similar complex molecules.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this molecule—featuring an electron-donating methyl group and two electron-withdrawing halogens—creates a unique electronic and steric environment. This intricate interplay of substituents governs the molecule's reactivity, intermolecular interactions, and ultimately, its potential biological activity.

Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, allows for the unambiguous determination of molecular connectivity and constitution. This guide will deconstruct the predicted NMR spectra of the title compound, explaining the causal relationships between its structure and its spectral features.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The analysis begins with the standard chemical shifts for pyridine (H-2/6: ~8.6 ppm; H-3/5: ~7.2 ppm; H-4: ~7.6 ppm) and applies corrections based on the substituent effects.[1][2]

-

-CH₃ Group (at C-2): This alkyl group is electron-donating, causing an upfield (shielding) effect, particularly on the adjacent protons.

-

-F Group (at C-3): Fluorine is a strongly electronegative atom, exerting a deshielding effect. However, its most significant impact is the introduction of spin-spin coupling to nearby protons.

-

-Cl Group (at C-4): Chlorine is also electronegative and deshields adjacent protons.

The combined influence of these groups, along with the inherent electronic structure of the pyridine ring, dictates the final chemical shifts.

Signal Assignment and Interpretation:

-

H-5: This proton is ortho to the chlorine at C-4 and meta to the fluorine at C-3. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-6 (³JHH). A smaller coupling to the fluorine atom at C-3 (⁴JHF) might also be observable, potentially resulting in a doublet of doublets.

-

H-6: This proton is ortho to the nitrogen and meta to the chlorine at C-4. The proximity to the electronegative nitrogen atom will result in a downfield shift. It will appear as a doublet due to coupling with H-5 (³JHH).

-

-CH₃ Protons: The methyl group at C-2 will appear as a singlet in the aliphatic region of the spectrum. A small four-bond coupling to the fluorine at C-3 (⁴JHF) might cause slight broadening or a very small splitting of this signal.

The following table summarizes the predicted ¹H NMR data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.15 - 8.30 | Doublet (d) | ³J(H5-H6) = 5.0 - 6.0 |

| H-5 | 7.30 - 7.45 | Doublet of Doublets (dd) | ³J(H5-H6) = 5.0 - 6.0, ⁴J(H5-F3) = 1.0 - 2.0 |

| -CH₃ | 2.50 - 2.65 | Singlet (s) or narrow multiplet | ⁴J(CH3-F3) ≈ 1.0 |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, five for the pyridine ring carbons and one for the methyl carbon. The chemical shifts are predicted by starting with the base values for pyridine (C-2/6: ~150 ppm; C-3/5: ~124 ppm; C-4: ~136 ppm) and applying substituent chemical shift (SCS) effects.[3][4] The most prominent feature will be the large carbon-fluorine coupling constants.

-

-CH₃ Group (at C-2): Causes a downfield (deshielding) ipso-effect and smaller shielding/deshielding effects on the other ring carbons.

-

-F Group (at C-3): Induces a very strong deshielding ipso-effect and introduces significant nJCF couplings. The one-bond coupling (¹JC-F) will be the largest, typically >200 Hz.

-

-Cl Group (at C-4): Causes a deshielding ipso-effect.

Signal Assignment and Interpretation:

-

C-2: Attached to the methyl group. Its chemical shift will be influenced by the adjacent fluorine and the nitrogen atom. It will exhibit a two-bond coupling to fluorine (²JC-F).

-

C-3: Directly bonded to the fluorine atom, this carbon will be significantly downfield and will appear as a doublet with a very large one-bond C-F coupling constant (¹JC-F).

-

C-4: Bonded to the chlorine atom and adjacent to the fluorine. It will show a two-bond coupling to fluorine (²JC-F).

-

C-5: This carbon is meta to the fluorine and will exhibit a three-bond coupling (³JC-F).

-

C-6: This carbon is para to the fluorine and will show a four-bond coupling (⁴JC-F).

-

-CH₃: The methyl carbon will appear at the upfield end of the spectrum and will show a three-bond coupling to the fluorine (³JC-F).

The following table summarizes the predicted ¹³C NMR data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-3 | 155 - 160 | Doublet (d) | ¹J(C3-F) = 230 - 250 |

| C-2 | 152 - 157 | Doublet (d) | ²J(C2-F) = 15 - 25 |

| C-6 | 147 - 152 | Doublet (d) | ⁴J(C6-F) = 2 - 5 |

| C-4 | 138 - 143 | Doublet (d) | ²J(C4-F) = 18 - 28 |

| C-5 | 122 - 127 | Doublet (d) | ³J(C5-F) = 3 - 6 |

| -CH₃ | 18 - 22 | Doublet (d) | ³J(CH3-F) = 2 - 4 |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic molecules.

-

Concentration:

-

For ¹H NMR, accurately weigh 5-10 mg of the sample.

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

-

Procedure:

-

Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To avoid shimming issues, the sample height should be between 4 and 5 cm.[6]

-

If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.[7]

-

Cap the NMR tube securely. Clean the outside of the tube with a lint-free wipe moistened with isopropanol to remove any dust or fingerprints.

-

Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning for the specific spectrometer probe.

-

Locking and Shimming:

-

Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[5]

-

-

Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission and detection.

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and the solvent triplet is centered at 77.16 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick all peaks in both spectra and label them with their chemical shifts.

Visualizations

The following diagrams provide a clear visual reference for the molecular structure and the key magnetic interactions within this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key predicted J-coupling interactions in this compound.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of this compound. By systematically applying the principles of substituent effects and spin-spin coupling, we have established the expected chemical shifts, multiplicities, and coupling constants for all proton and carbon nuclei. The outlined experimental protocol further equips researchers with a reliable method for acquiring high-fidelity spectral data. This comprehensive approach underscores the power of NMR spectroscopy as a primary tool for structural elucidation and serves as a valuable resource for scientists working with complex heterocyclic molecules.

References

-

Taylor & Francis Online. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

Taylor & Francis Online. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

MDPI. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm). [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

NIH National Library of Medicine. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

SpectraBase. (n.d.). Pyridine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

NIH National Library of Medicine. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra. [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wikipedia. (n.d.). J-coupling. [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

ResearchGate. (2016). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. [Link]

-

University of Durham. (n.d.). FLUORINE COUPLING CONSTANTS. [Link]

-

ACS Publications. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 4-Chloro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIH National Library of Medicine. (n.d.). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

-

ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. [Link]

-

ACS Publications. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. testbook.com [testbook.com]

- 4. rsc.org [rsc.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the GHS Hazard Profile of 4-Chloro-3-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-Chloro-3-fluoro-2-methylpyridine in Modern Synthesis

This compound (CAS No. 1195251-01-4) is a halogenated pyridine derivative that serves as a valuable building block in synthetic and medicinal chemistry.[1][2] Its strategic functionalization—featuring chloro, fluoro, and methyl groups on the pyridine scaffold—offers multiple reactive sites for the construction of more complex molecules. Halogenated heterocycles, particularly those containing fluorine and chlorine, are of significant interest in drug discovery. The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] While specific applications of this compound in publicly documented research are nascent, its structural motifs are prevalent in pharmaceutically active compounds, making a thorough understanding of its hazard profile essential for any researcher handling this reagent.[4][5]

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling for this compound, coupled with field-proven insights for safe handling, storage, and emergency response.

Section 1: GHS Classification and Hazard Identification

This compound is classified as hazardous under the GHS framework. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3]

GHS Label Elements

The GHS label for this compound is built upon the following core components, which provide an immediate visual and textual understanding of its primary risks.

| Component | Information | Source(s) |

| GHS Pictogram | GHS07: Exclamation Mark | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

Toxicological Profile

-

Oral Toxicity (H302): Ingestion can lead to harmful effects. Never pipette by mouth or allow the substance to come into contact with food or drink.[3]

-

Skin Irritation (H315): Direct contact is expected to cause skin irritation, characterized by redness, itching, or inflammation.[3][8]

-

Eye Irritation (H319): Vapors or direct contact will cause serious eye irritation.[3][8]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.[3][8]

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety, combining proper engineering controls and personal protective equipment (PPE), is critical when working with halogenated pyridines.

Recommended Engineering Controls

The causality behind engineering controls is to minimize exposure at the source, creating a primary barrier between the researcher and the chemical.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental splash.[6]

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[3]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended due to potential degradation.[9] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[3]

-

Lab Coat: A fully buttoned, flame-retardant lab coat should be worn to protect street clothes and skin.

-

-

Respiratory Protection: For standard operations within a fume hood, respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a respirator with an organic vapor cartridge (e.g., ABEK-P2) may be necessary.[3]

Section 3: Detailed Protocols for Storage and Emergency Response

A self-validating safety system relies on clear, pre-defined protocols for both routine and emergency situations.

Chemical Storage Protocol

Incorrect storage can lead to degradation of the chemical and create unforeseen hazards.

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Temperature: Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[2][9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8]

-

Location: Store away from heat sources, open flames, and direct sunlight.[9]

Emergency Response Protocols

3.2.1 First-Aid Measures

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give artificial respiration. Seek medical attention.[3]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

3.2.2 Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Contain: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or a universal absorbent pad.

-

Collect: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate environmental health and safety personnel.

3.2.3 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[8][10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 4: Workflow and Disposal

The following workflow visualizes the key decision points and safety measures from acquisition to disposal of this compound.

// Nodes start [label="Receive Chemical", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Store at 2-8°C\nInert Atmosphere\nAway from Incompatibles", fillcolor="#FBBC05", fontcolor="#202124"]; risk_assessment [label="Conduct Risk Assessment\nfor Procedure", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe [label="Don PPE:\n- Safety Goggles/Face Shield\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hood [label="Work in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Perform Synthesis/\nExperiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; decon [label="Decontaminate Glassware\n& Work Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; waste [label="Segregate Waste:\n- Liquid Organic\n- Solid Contaminated", fillcolor="#FBBC05", fontcolor="#202124"]; disposal [label="Dispose via EHS\nGuidelines", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End of Workflow", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; spill [label="Spill Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_protocol [label="Follow Spill\nResponse Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> storage; storage -> risk_assessment; risk_assessment -> ppe; ppe -> hood; hood -> reaction; reaction -> decon; reaction -> spill [dir=both, style=dashed, color="#EA4335", headlabel=" IF", taillabel="ELSE "]; spill -> spill_protocol [color="#EA4335"]; spill_protocol -> decon [color="#EA4335"]; decon -> waste; waste -> disposal; disposal -> end; } caption="Safe Handling and Disposal Workflow"

Waste Disposal

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and properly labeled hazardous waste container.[11] Disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a reagent with significant potential in synthetic chemistry, particularly for applications in drug discovery. Its hazard profile—moderate acute toxicity and irritant properties—necessitates a rigorous and informed approach to safety. By integrating the GHS guidelines with robust engineering controls, appropriate personal protective equipment, and clear, practiced emergency protocols, researchers can confidently and safely leverage the synthetic utility of this valuable chemical building block.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved January 7, 2026, from [Link]

-

MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved January 7, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 1195251-01-4 | this compound. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic procedure for the preparation of substituted pyridines. Retrieved January 7, 2026, from [Link]

-

PubMed. (2016, November 4). Route to Highly Substituted Pyridines. Retrieved January 7, 2026, from [Link]

-

US EPA. (n.d.). Chemical/Biological and Decontamination Agent Information. Retrieved January 7, 2026, from [Link]

-

PubMed. (2011, August 21). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. Retrieved January 7, 2026, from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

-

ATSDR. (2025, August 7). Toxicological Profiles. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H5ClFN). Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

PubMed. (n.d.). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Retrieved January 7, 2026, from [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. arctomsci.com [arctomsci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]